3,3-dimethyl-N-2-naphthylbutanamide
Description
None of the referenced sources discuss its synthesis, structure, or applications. This absence of data precludes a detailed introduction or comparison as requested. To proceed, additional authoritative sources specific to this compound would be required.
Properties
IUPAC Name |
3,3-dimethyl-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHIFBSHMFTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct information on 3,3-dimethyl-N-2-naphthylbutanamide is unavailable, the evidence provides insights into structurally related amides and phthalimides. Below is a comparative analysis based on the compounds described in the evidence:
Table 1: Structural and Functional Comparison of Related Amides/Phthalimides
Key Observations:
Functional Group Diversity :
- 3-Chloro-N-phenyl-phthalimide (phthalimide core) is distinguished by its cyclic imide and chlorine substituent, critical for polymerization applications .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a hydroxy-dimethylethyl group, enabling coordination with metals for catalytic reactions .
- N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide includes a branched alkyl chain and aromatic substitution, influencing steric and electronic properties .
Synthetic Routes: The benzamide derivative in was synthesized via acyl chloride or carboxylic acid coupling with amino alcohols. The phthalimide in is a precursor for high-purity monomers, emphasizing purification challenges.
Structural Characterization :
- X-ray crystallography and spectroscopic methods (NMR, IR) are standard for confirming amide/phthalimide structures, as seen in .
Limitations and Recommendations
The absence of data on 3,3-dimethyl-N-2-naphthylbutanamide in the provided evidence highlights critical gaps. To address this:
- Additional Sources Needed: Peer-reviewed studies on its synthesis (e.g., reaction of 2-naphthylamine with 3,3-dimethylbutanoyl chloride) or applications (e.g., polymer science, medicinal chemistry) would be essential.
- Hypothetical Comparison : If structural analogs (e.g., naphthyl-substituted amides) were available, factors like steric bulk from the naphthyl group or solubility differences could be analyzed.
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